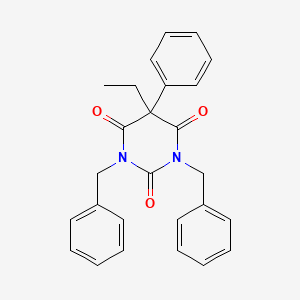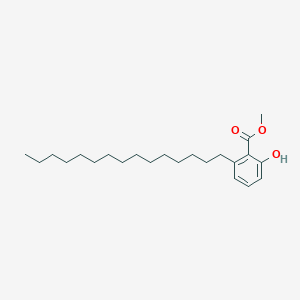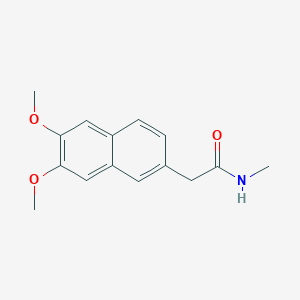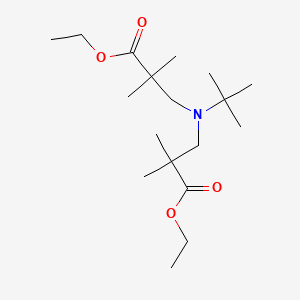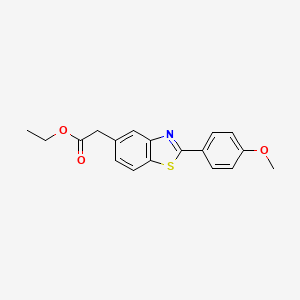
3,6-Dimethyloctane-3,6-diperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyloctane-3,6-diperoxol is an organic peroxide compound characterized by the presence of two peroxide groups attached to a dimethyloctane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctane-3,6-diperoxol typically involves the reaction of 3,6-dimethyloctane-3,6-dihydroperoxide with hydrogen peroxide in an acidic environment. This reaction facilitates the formation of the diperoxol compound through the addition of peroxide groups to the dimethyloctane structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyloctane-3,6-diperoxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides.
Reduction: Reduction reactions can break down the peroxide groups, leading to the formation of alcohols or hydrocarbons.
Substitution: The peroxide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Higher-order peroxides and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the peroxide groups.
Scientific Research Applications
3,6-Dimethyloctane-3,6-diperoxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyloctane-3,6-diperoxol involves the generation of free radicals through the homolytic cleavage of the peroxide bonds. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyloctane-3,6-dihydroperoxide: A precursor to 3,6-Dimethyloctane-3,6-diperoxol.
Other organic peroxides: Compounds such as benzoyl peroxide and dicumyl peroxide share similar peroxide functionalities.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals under controlled conditions makes it valuable in various chemical and industrial processes.
Properties
CAS No. |
42828-75-1 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,6-dihydroperoxy-3,6-dimethyloctane |
InChI |
InChI=1S/C10H22O4/c1-5-9(3,13-11)7-8-10(4,6-2)14-12/h11-12H,5-8H2,1-4H3 |
InChI Key |
ZFNNMKJYTJJZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(C)(CC)OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


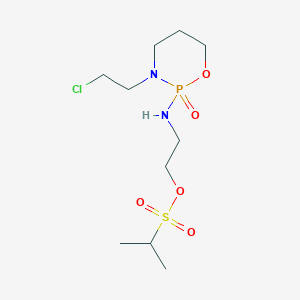
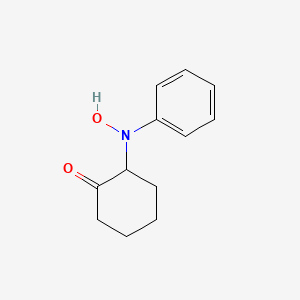
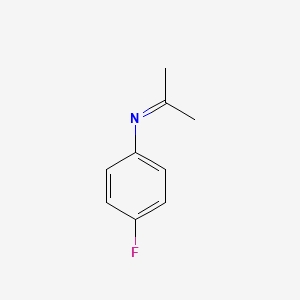
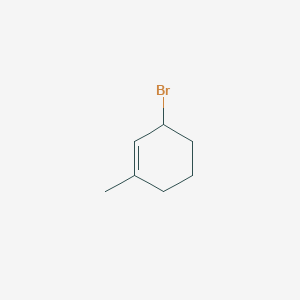

![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
